molecular formula C13H19NO B3842629 N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide

N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide

Cat. No. B3842629
M. Wt: 205.30 g/mol
InChI Key: IJUIRQSZLUOHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide, also known as DPA, is a chemical compound with the molecular formula C14H21NO. It is a white crystalline powder with a melting point of 72-73 °C and a boiling point of 310 °C. DPA is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry. In recent years, DPA has gained attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in inflammation and cancer growth. N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has also been shown to modulate the immune response, further contributing to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. In addition, N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has been shown to induce apoptosis in cancer cells, while sparing normal cells.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide is also stable under a wide range of conditions, making it suitable for various experimental setups. However, N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has some limitations as well. It has a low solubility in water, which can make it difficult to work with in aqueous systems. In addition, N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide can be toxic in high concentrations, requiring proper handling and disposal.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide. One potential application is in the development of new cancer therapies. N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. Another potential direction is in the development of anti-inflammatory drugs. N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Finally, N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide may have applications in the field of virology. It has been shown to inhibit the replication of certain viruses, and further research is needed to determine its potential as an antiviral agent.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has been extensively studied for its potential applications in medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-7-6-8-11(10(9)2)14-12(15)13(3,4)5/h6-8H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUIRQSZLUOHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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